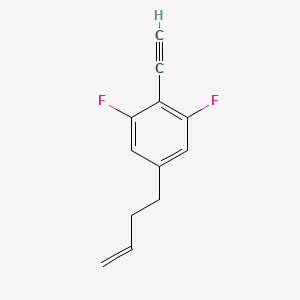
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene is an organic compound characterized by its unique structure, which includes a butenyl group, an ethynyl group, and two fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene typically involves multi-step organic reactions. One common method starts with the preparation of the benzene ring substituted with fluorine atoms. The introduction of the butenyl group can be achieved through a Heck reaction, where a palladium catalyst is used to couple an alkene with an aryl halide. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The ethynyl and butenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene: Unique due to the presence of both ethynyl and butenyl groups.
5-(But-3-en-1-yl)-2-ethynylbenzene: Lacks fluorine atoms, which can significantly alter its reactivity and applications.
5-(But-3-en-1-yl)-2-fluorobenzene: Contains only one fluorine atom, affecting its chemical properties.
Propriétés
Numéro CAS |
797047-46-2 |
|---|---|
Formule moléculaire |
C12H10F2 |
Poids moléculaire |
192.20 g/mol |
Nom IUPAC |
5-but-3-enyl-2-ethynyl-1,3-difluorobenzene |
InChI |
InChI=1S/C12H10F2/c1-3-5-6-9-7-11(13)10(4-2)12(14)8-9/h2-3,7-8H,1,5-6H2 |
Clé InChI |
UWVRIKTWEBVEOF-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CC(=C(C(=C1)F)C#C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
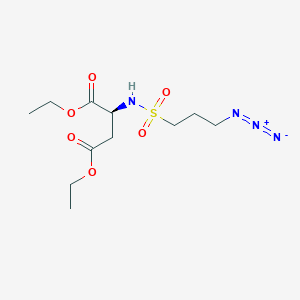

![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)
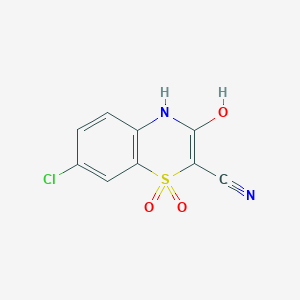
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)

![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)
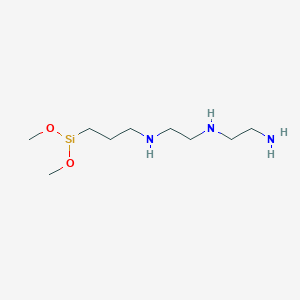
![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
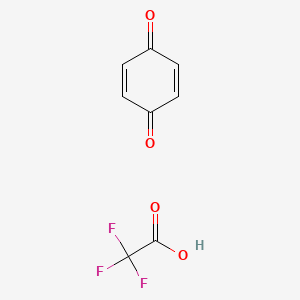
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
